L-PROLINE (13C5)

LC-MS/MS Quantitative Proteomics Isotopic Interference

Variability in sample recovery and matrix effects often compromise LC-MS/MS proline quantification. L-PROLINE (13C5) is the exact stable isotope-labeled internal standard (SIL-IS) that co-elutes with endogenous proline, correcting for ion suppression and recovery losses. - +5 Da mass shift ensures baseline separation from unlabeled analyte. - ≥98 atom% 13C isotopic purity minimizes interference, enabling an LLOQ of 2.5 μg/mL in serum. - Supplied as a white crystalline powder, stable at room temperature during shipping; store at -20°C for long-term use.

Molecular Formula
Molecular Weight 120.09
Cat. No. B1579756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PROLINE (13C5)
Molecular Weight120.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-PROLINE (13C5): Analytical Specifications and Role as a Quantitative Internal Standard


L-PROLINE (13C5) is a stable isotope-labeled amino acid in which all five carbon atoms of the native proline structure are uniformly replaced with the non-radioactive 13C isotope, resulting in a molecular mass shift of +5 Da relative to unlabeled L-proline (115.13 Da vs. 120.09 Da) [1]. This compound is primarily utilized as an internal standard (IS) for the absolute quantification of L-proline in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2]. As a research-use-only (RUO) material, it is not intended for diagnostic or therapeutic applications. Its core value proposition rests on its isotopic purity specifications (≥98-99 atom% 13C), which are critical parameters directly affecting the accuracy and reliability of quantitative analytical workflows .

Why Unlabeled L-Proline or Non-Isotopic Analogs Cannot Substitute for L-PROLINE (13C5) in Quantitative Mass Spectrometry


Substituting L-PROLINE (13C5) with unlabeled L-proline or a non-isotopic analog for use as an internal standard in quantitative mass spectrometry is scientifically invalid. The core function of a stable isotope-labeled internal standard (SIL-IS) is to mimic the target analyte's behavior throughout sample preparation, chromatographic separation, and ionization, thereby compensating for variable recovery and matrix-induced ion suppression or enhancement [1]. Only a SIL-IS like L-PROLINE (13C5), which co-elutes with and exhibits near-identical physicochemical properties to the endogenous analyte, can provide this correction [2]. Using an unlabeled standard or a structurally distinct analog cannot normalize for these variabilities, leading to inaccurate and non-reproducible quantification. Furthermore, the isotopic purity of the 13C5 label directly impacts assay sensitivity and dynamic range; a lower purity or mislabeled product introduces isotopic interference, increasing baseline noise and reducing the lower limit of quantification (LLOQ) .

Quantitative Differentiation Evidence for L-PROLINE (13C5) Over Competing Internal Standards


Mass Shift and Isotopic Purity: +5 Da Mass Difference Minimizes Analytical Interference

L-PROLINE (13C5) provides a nominal mass shift of +5 Da relative to endogenous L-proline. This specific mass difference is sufficient to separate the analyte and internal standard signals in low-resolution mass analyzers while minimizing isotopic cross-talk that can occur with smaller mass shifts (e.g., +1 Da from 15N). The isotopic purity is a key differentiator; high-purity 13C5 (>99 atom% 13C) ensures the primary MS signal is at M+5 with minimal residual unlabeled (M+0) or partially labeled (M+1 to M+4) species, which would otherwise contribute to background noise and affect quantification accuracy . In contrast, a lower purity batch (e.g., <98 atom% 13C) would show a higher proportion of M+4 and lower mass isotopomers, directly increasing the limit of detection for the unlabeled analyte [1].

LC-MS/MS Quantitative Proteomics Isotopic Interference

Superior Matrix Effect Compensation Compared to Non-Isotopic or Single-Label Analogs

A direct comparison of quantification methods demonstrated that isotope dilution mass spectrometry (IDMS) using a compound-specific labeled internal standard like L-PROLINE (13C5) is superior for compensating for matrix effects compared to using a single universal internal standard (e.g., U-13C4-aspartate) for multiple analytes [1]. While U-13C4-aspartate can be used for various amino acids, the study showed that using an exact isotopic match for each analyte (the 'isotope dilution' method) significantly improved the linearity of the calibration curve, achieving a correlation coefficient (R²) of up to 0.9999 [1]. Furthermore, general best-practice guidelines for LC-MS/MS emphasize that the addition of a SIL-IS for each target analyte is essential to compensate for ion suppression or enhancement and recovery losses, a function a non-labeled standard cannot perform [2].

Matrix Effect Ion Suppression Isotope Dilution Mass Spectrometry

Validated Quantification in Biological Matrices Using L-PROLINE (13C5, 15N)

An LC-MS/MS method for the quantitative analysis of proline in human serum was developed and validated using the closely related L-proline-13C5,15N as the internal standard. This study established a standard curve with a linear range of 2.5 to 100 μg/mL in surrogate blank serum, demonstrating the utility of the 13C5-labeled compound in a clinically relevant bioanalytical application [1]. The method was specifically designed to address altered serum proline levels in cancer metabolism, highlighting the compound's role in enabling precise and accurate measurements in complex sample matrices where matrix effects are a significant concern [1].

Method Validation Serum Analysis Cancer Metabolism

Primary Scientific Procurement Scenarios for L-PROLINE (13C5)


Absolute Quantification of L-Proline in Complex Biological Matrices by LC-MS/MS or GC-MS

This is the primary application scenario. Researchers procure L-PROLINE (13C5) to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise absolute quantification of endogenous L-proline in samples such as human serum, urine, cell extracts, and tissue hydrolysates. The +5 Da mass shift ensures clear separation from the unlabeled analyte, and its near-identical physicochemical properties allow it to effectively normalize for matrix effects (ion suppression/enhancement) and variability in sample extraction recovery . This application is supported by a validated LC-MS/MS method that achieved a linear range of 2.5–100 μg/mL in human serum . The high isotopic purity (≥98-99 atom% 13C) is a critical specification that ensures minimal isotopic interference, enabling a lower limit of quantification and a wider analytical dynamic range [3].

Metabolic Tracing of Proline Utilization and Incorporation in Cell Culture Studies

L-PROLINE (13C5) can be used as a metabolic tracer to investigate the fate of proline in cellular systems. By supplementing cell culture media with the labeled compound, researchers can track its incorporation into newly synthesized proteins (e.g., collagen) or its conversion into downstream metabolites (e.g., hydroxyproline, glutamate, or TCA cycle intermediates) using mass spectrometry. This approach enables the determination of metabolic fluxes and the elucidation of proline's specific role in processes such as collagen biosynthesis and energy metabolism . The uniform 13C5 labeling pattern provides a distinct isotopic signature that can be tracked with high confidence against the background of endogenous, unlabeled metabolites, making it a powerful tool for studying proline metabolism in fields like cancer biology and fibrosis research .

Preparation of Isotopically Labeled Peptides and Proteins for Structural and Interaction Studies

L-PROLINE (13C5) is a building block for the synthesis of isotopically labeled peptides and proteins. These labeled biomolecules are essential for advanced structural biology techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of 13C-labeled proline residues allows for the assignment of NMR resonances, the determination of three-dimensional protein structures, and the study of protein dynamics and interactions with ligands or other macromolecules . The high isotopic enrichment (>99 atom% 13C) is crucial for simplifying complex NMR spectra and enhancing signal-to-noise, enabling detailed structural characterization that would be impossible with unlabeled material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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